7-(2,3-dihydroxypropane)deoxyguanosine 7-(2,3-dihydroxypropane)deoxyguanosine
Brand Name: Vulcanchem
CAS No.: 104764-31-0
VCID: VC0009722
InChI: InChI=1S/C13H19N5O6/c14-13-15-11-10(12(23)16-13)17(2-6(21)3-19)5-18(11)9-1-7(22)8(4-20)24-9/h5-9,19-22H,1-4H2,(H2-,14,15,16,23)/p+1/t6?,7-,8+,9+/m0/s1
SMILES: C1C(C(OC1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(CO)O)CO)O
Molecular Formula: C13H20N5O6+
Molecular Weight: 342.33 g/mol

7-(2,3-dihydroxypropane)deoxyguanosine

CAS No.: 104764-31-0

Main Products

VCID: VC0009722

Molecular Formula: C13H20N5O6+

Molecular Weight: 342.33 g/mol

7-(2,3-dihydroxypropane)deoxyguanosine - 104764-31-0

CAS No. 104764-31-0
Product Name 7-(2,3-dihydroxypropane)deoxyguanosine
Molecular Formula C13H20N5O6+
Molecular Weight 342.33 g/mol
IUPAC Name 2-amino-7-(2,3-dihydroxypropyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-9-ium-6-one
Standard InChI InChI=1S/C13H19N5O6/c14-13-15-11-10(12(23)16-13)17(2-6(21)3-19)5-18(11)9-1-7(22)8(4-20)24-9/h5-9,19-22H,1-4H2,(H2-,14,15,16,23)/p+1/t6?,7-,8+,9+/m0/s1
Standard InChIKey SBYRSRSXEPLVHL-GSLILNRNSA-O
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(CO)O)CO)O
SMILES C1C(C(OC1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(CO)O)CO)O
Canonical SMILES C1C(C(OC1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(CO)O)CO)O
Synonyms 7-(2,3-dihydroxypropane)deoxyguanosine
PubChem Compound 128668
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator